8-Methoxyobliquin Demonstrates Functional Immune Checkpoint Inhibition with In Vivo Anticancer Efficacy in Resistant Tumors, an Activity Absent in Obliquin
8-Methoxyobliquin, isolated from the aerial parts of Helianthus tuberosus, is the active pharmaceutical ingredient in a patented composition demonstrating immune checkpoint inhibitory activity against anticancer-resistant tumors. The patent explicitly claims the compound as the effective component for this indication [1]. In contrast, obliquin—the parent scaffold lacking the 8-methoxy group—has documented activity in neurotransmission (MAO-B inhibition: 91.5% at 100 μM; serotonin uptake Ki: 4.9 μM) but no reported immune checkpoint modulation or anticancer efficacy in resistant models [2]. This functional divergence renders the two compounds non-interchangeable for immuno-oncology applications.
| Evidence Dimension | Immune checkpoint inhibition and anticancer efficacy in resistant tumors |
|---|---|
| Target Compound Data | Patented composition with 8-Methoxyobliquin as active ingredient; preclinical efficacy demonstrated in anticancer-resistant tumor models [1] |
| Comparator Or Baseline | Obliquin: No immune checkpoint activity reported; activity profile limited to neurotransmission targets [2] |
| Quantified Difference | Qualitative difference in therapeutic target class (immune checkpoint vs. neurotransmission); no shared activity profile |
| Conditions | Korean Patent KR102249737B1; in vivo anticancer-resistant tumor models (specific assays not publicly detailed in patent abstract) |
Why This Matters
Procurement for immuno-oncology or cancer drug resistance research must specify 8-Methoxyobliquin; obliquin will not produce the claimed immune checkpoint effect.
- [1] Jeonnam Bioindustry Promotion Institute. KR102249737B1: Pharmaceutical composition containing 8-methoxyobliquin isolated from Helianthus tuberosus for treating anticancer-resistant tumors via immune checkpoint inhibition, 2021. View Source
- [2] DSM IP Assets BV. US20050267110A1: Novel agents for preventing and treating disorders connected to impaired neurotransmission (obliquin as MAO-B inhibitor and serotonin reuptake inhibitor), 2005. View Source
